molecular formula C10H9ClN2 B096664 6-Chloro-2,3-dimethylquinoxaline CAS No. 17911-93-2

6-Chloro-2,3-dimethylquinoxaline

Cat. No. B096664
CAS RN: 17911-93-2
M. Wt: 192.64 g/mol
InChI Key: CNNSWSHYGANWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-dimethylquinoxaline is a compound that is structurally related to various quinoxaline derivatives synthesized for different applications, including liquid chromatographic assays, synthesis of complex molecules, and as intermediates in organic synthesis. Although the specific compound 6-Chloro-2,3-dimethylquinoxaline is not directly mentioned in the provided papers, the related compounds and their synthesis methods offer insights into the potential characteristics and synthetic routes that could be applicable to 6-Chloro-2,3-dimethylquinoxaline.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves multi-step reactions starting from simple precursors. For instance, 6,7-dimethoxy-2-methylquinoxaline and its derivatives can be synthesized from 1,2-diamino-4,5-dimethoxybenzene, which in turn is used for derivatization in assays . Similarly, 6,7-dimethoxy-4-methylquinoline, a related compound, can be nitrated and then undergo various transformations to yield complex structures . These methods suggest that the synthesis of 6-Chloro-2,3-dimethylquinoxaline could involve chlorination, methylation, and cyclization steps.

Molecular Structure Analysis

The molecular structures of quinoxaline derivatives are characterized by their aromatic systems and substituents, which can influence their physical and chemical properties. For example, the crystal and molecular structures of dimethyl bipyridyl complexes have been determined, showing hydrogen-bonded chains and phase transitions . These findings highlight the importance of molecular structure in determining the behavior of such compounds.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including displacement reactions, as seen with 2,3-dichloro-6-nitroquinoxaline , and reactions with malononitrile to yield cyanomethylene derivatives . These reactions demonstrate the reactivity of quinoxaline derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure and substituents. For example, the synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline showed cytotoxic activity, indicating potential biological applications . The resolution and stereochemistry of tetrahydroisoquinoline derivatives also revealed that the (R)-enantiomer possesses higher anticonvulsant effects . These studies suggest that the physical and chemical properties of 6-Chloro-2,3-dimethylquinoxaline would be important for its potential applications in biological systems or as a material with specific electronic properties.

Scientific Research Applications

  • Liquid Chromatographic Fluorimetric Assay of Methylglyoxal : 6,7-Dimethoxy-2,3-dimethylquinoxaline, a compound related to 6-Chloro-2,3-dimethylquinoxaline, has been used in the assay of methylglyoxal in chemical and biological systems. This compound serves as an internal standard in liquid chromatography for the analysis of trace amounts of methylglyoxal (McLellan & Thornalley, 1992).

  • Indigoid and Quinoid Chromophores : Research has reviewed the reactions of quaternary salts of 2,3-dimethylquinoxaline, leading to indigoid or quinoid chromogens. These chromogens are significant in the synthesis and properties of various quinoxaline derivatives (Schelz, 1989).

  • Antifungal Activity : 2,3-Dimethylquinoxaline, another related compound, has demonstrated antifungal activity against a wide range of pathogenic fungi. This includes Candida species, Aspergillus species, Cryptococcus species, and Trichophyton species. Its effectiveness was assessed both in vitro and in vivo using a mouse model for oral candidiasis (Alfadil et al., 2021).

  • Dissociative Electron Capture Spectroscopy and DFT Modeling : The biological activity of quinoxaline derivatives, including 2,3-dimethylquinoxaline, was modeled using dissociative electron capture spectroscopy and density functional theory. These compounds have applications due to their antimicrobial, antifungal, bactericidal, and preservative properties (Tayupov et al., 2021).

  • Electrochemical Reduction : The anion radicals formed in the electrochemical reduction of 2,3-dimethylquinoxaline have been studied. This process is significant for understanding the electronic properties of quinoxaline derivatives and their potential applications in various chemical reactions (Kazakova et al., 1980).

  • Synthesis of Quinoxaline Derivatives : Research has been conducted on the synthesis of various quinoxaline derivatives, including those involving 6-Chloro-2,3-dimethylquinoxaline. These derivatives have applications in developing antimicrobial and other biologically active compounds (El-Gaby et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, 2,3-Dimethylquinoxaline, indicates that it is considered hazardous. It has acute oral toxicity, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoxaline derivatives, including 6-Chloro-2,3-dimethylquinoxaline, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, these compounds could offer the lead for the newly developed candidate as potential acetylcholinesterase inhibitors .

properties

IUPAC Name

6-chloro-2,3-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNSWSHYGANWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284716
Record name 6-Chloro-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728807
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Chloro-2,3-dimethylquinoxaline

CAS RN

17911-93-2
Record name NSC38597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2,3-dimethylquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Chloro-2,3-dimethylquinoxaline
Reactant of Route 3
6-Chloro-2,3-dimethylquinoxaline
Reactant of Route 4
6-Chloro-2,3-dimethylquinoxaline
Reactant of Route 5
6-Chloro-2,3-dimethylquinoxaline
Reactant of Route 6
6-Chloro-2,3-dimethylquinoxaline

Citations

For This Compound
35
Citations
JRB Gomes, MAA Vieira, DM Stovall… - Bulletin of the …, 2007 - journal.csj.jp
The standard molar enthalpy of formation at T=298.15 K of 6-chloro-2,3-dimethylquinoxaline 1,4-dioxide in the gas-phase was derived using the values of the enthalpies of combustion …
Number of citations: 7 www.journal.csj.jp
W Czuba, H Poradowska - Recueil des Travaux Chimiques des …, 1974 - Wiley Online Library
Amination of 6‐halogeno‐2,3‐dimethylquinoxalines resulted in the formation of 5‐amino‐and 6‐amino derivatives. The reaction was found to involve intermediate formation of 5,6‐…
Number of citations: 5 onlinelibrary.wiley.com
RB Gomes José, AA Vieira Mónica… - Bulletin of the Chemical …, 2007 - cir.nii.ac.jp
The standard molar enthalpy of formation at T= 298.15 K of 6-chloro-2, 3-dimethylquinoxaline 1, 4-dioxide in the gas-phase was derived using the values of the enthalpies of …
Number of citations: 0 cir.nii.ac.jp
WR Jones, JK Landquist, GT Stewart - British Journal of …, 1953 - ncbi.nlm.nih.gov
… homologues, and the related 8218 (6-chloro2: 3-dimethylquinoxaline-1:4-dioxide) were the … The related compound, 6-chloro-2:3-dimethylquinoxaline-1:4dioxide, had no therapeutic …
Number of citations: 22 www.ncbi.nlm.nih.gov
K Nojima, K Fukaya, S Fukui, S Kanno - Chemosphere, 1974 - Elsevier
Method The aromatic hydrocarbons examined were benzene, toluene, o-xylene, m-xylene and p-xylene. Photochemical reaction of each of these compounds in the presence of pure …
Number of citations: 61 www.sciencedirect.com
JK Lanquist, GJ Stacey - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… Soc., 1949, 71, 1139) showed that the chlorine atom in 2-chlorophenazine di-N-oxide is labile, but attempts to demonstrate similar reactivity in 6-chloro-2 : 3-dimethylquinoxaline 1 : 4-…
Number of citations: 74 pubs.rsc.org
T Hirayama, N Yamada, M Nohara… - Journal of the Science …, 1984 - Wiley Online Library
The 1,2‐dicarbonyl compounds glyoxal, methyl glyoxal and diacetyl which are known to be mutagens without metabolic activation in the Salmonella typhimurium TA100 system, were …
Number of citations: 25 onlinelibrary.wiley.com
JJ Morales-Castellanos, K Ramírez-Hernández… - Molecules, 2012 - mdpi.com
We report herein the microwave assisted synthesis, without solvents and catalysts, of 6-substituted quinoxalines and 7-substituted pyrido[2,3b]pyrazines. The compounds were obtained …
Number of citations: 35 www.mdpi.com
HR Darabi, F Tahoori, K Aghapoor, F Taala… - Journal of the Brazilian …, 2008 - SciELO Brasil
The direct condensation of various benzene-1,2-diamines [4-R-Ph-(NH2)2, where R = H, Me, Cl and NO2] and 1,2-dicarbonyl compounds (R'-CO-CO-R', where R' = Ph, 4-MeO-Ph and …
Number of citations: 62 www.scielo.br
P Suwanhom, J Saetang, P Khongkow, T Nualnoi… - Molecules, 2021 - mdpi.com
A quinoxaline scaffold exhibits various bioactivities in pharmacotherapeutic interests. In this research, twelve quinoxaline derivatives were synthesized and evaluated as new …
Number of citations: 20 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.